trans-1,4-Bis(2-dichlorobenzylaminoethyl)cyclohexane hydrochloride
Description
Historical Context of AY-9944 as a Sterol Biosynthesis Inhibitor
AY-9944 emerged in the 1960s as a novel compound capable of inhibiting the biosynthesis of cholesterol. mdpi.com Early investigations into its properties revealed that it specifically disrupts the final step of the Kandutsch-Russell pathway for cholesterol synthesis. nih.gov This critical step involves the conversion of 7-dehydrocholesterol (B119134) (7-DHC) to cholesterol, a reaction catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). mdpi.comscbt.com
Initial studies in animal models, particularly rats, demonstrated that administration of AY-9944 led to a marked decrease in cholesterol levels in the serum and various tissues. nih.gov Concurrently, researchers observed a significant accumulation of the precursor, 7-DHC. scbt.com This specific biochemical outcome distinguished AY-9944 from other cholesterol-lowering agents of its time and pinpointed its precise target within the metabolic pathway.
Significance of AY-9944 in Elucidating Sterol Metabolic Pathways
The scientific importance of AY-9944 is intrinsically linked to its selective and potent inhibition of the DHCR7 enzyme, with a reported IC50 (half-maximal inhibitory concentration) of 13 nM. medchemexpress.com This targeted action induces a biochemical state that closely mimics the human genetic disorder Smith-Lemli-Opitz syndrome (SLOS). mdpi.comnih.gov SLOS is caused by mutations in the DHCR7 gene, leading to a deficiency in the same enzyme and resulting in elevated 7-DHC and reduced cholesterol levels, which cause severe developmental and physiological abnormalities. jci.org
By administering AY-9944 to laboratory animals, researchers can reliably create a pharmacological model of SLOS. mdpi.comnih.gov This animal model has been fundamental to:
Investigating the pathophysiology of SLOS, including the cytotoxic effects of 7-DHC and its oxidized derivatives, known as oxysterols. mdpi.comnih.gov
Understanding the critical role of cholesterol in embryonic development. For instance, studies using AY-9944 have shown that disrupting sterol synthesis can lead to severe malformations. researchgate.net
Exploring the downstream consequences of DHCR7 inhibition, such as the disruption of the Sonic hedgehog (Shh) signaling pathway, which is crucial for proper embryonic development and requires cholesterol to function correctly. mdpi.com
Overview of Research Applications and Academic Utility
The unique properties of AY-9944 have led to its widespread use as a research tool in a multitude of biomedical disciplines.
| Research Area | Application of AY-9944 | Key Findings |
| Genetic Disorder Modeling | Creation of animal models for Smith-Lemli-Opitz syndrome (SLOS). mdpi.commdpi.com | Enables the study of disease progression, the toxic effects of 7-DHC, and the evaluation of potential therapeutic strategies. mdpi.comnih.gov |
| Neurobiology | Investigation of the role of cholesterol and its precursors in the central nervous system. | The AY-9944-induced SLOS model is used to study retinal degeneration and other neurological aspects of the disease. mdpi.commdpi.com |
| Virology | Studying the role of cholesterol metabolism in viral replication. | Inhibition of DHCR7 by AY-9944 has been shown to suppress the replication of several viruses, including vesicular stomatitis virus (VSV), H1N1 influenza, and enterovirus 71 (EV-A71). nih.govmdpi.comnih.govacs.org This effect is partly attributed to the activation of the interferon response. nih.govnsfc.gov.cn |
| Cell Death Mechanisms | Exploring the regulation of ferroptosis, an iron-dependent form of programmed cell death. lipotype.com | AY-9944 has been found to suppress ferroptosis in liver cells by causing the accumulation of 7-DHC, which acts as a radical-trapping antioxidant, thereby protecting cells from lipid peroxidation. nih.govresearchgate.netresearchgate.netnih.gov |
These diverse applications underscore the academic utility of AY-9944 as a specific chemical probe to modulate and study a critical enzymatic step in sterol metabolism, providing valuable insights into human health and disease.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
366-93-8 |
|---|---|
Molecular Formula |
C22H29Cl3N2 |
Molecular Weight |
427.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C22H28Cl2N2.ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;/h1-8,17-18,25-26H,9-16H2;1H |
InChI Key |
LQQACHJPSRGDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl |
Appearance |
Solid powder |
Other CAS No. |
1245-84-7 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-7, AY9944 AY 9944 AY-9944 AY9944 AY9944 A 7 AY9944 A-7 AY9944-A-7 trans-1,4-Bis(2-chlorobenzaminomethyl)cyclohexane Dihydrochloride |
Origin of Product |
United States |
Ii. Molecular Mechanism of Action and Enzyme Inhibition Kinetics
Inhibition of 7-Dehydrocholesterol (B119134) Δ7-Reductase (DHCR7) Activity
AY 9944 is a well-established and selective inhibitor of 7-dehydrocholesterol Δ7-reductase (DHCR7), an enzyme crucial for the final step of cholesterol synthesis apexbt.commedchemexpress.euscbt.comcaymanchem.commerckmillipore.combertin-bioreagent.comprobechem.com. DHCR7 catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to form cholesterol, utilizing NADPH as a cofactor apexbt.comtocris.com.
Specificity and Potency of DHCR7 Inhibition
AY 9944 exhibits high specificity and potency in inhibiting DHCR7. Its inhibitory constant (IC₅₀) for DHCR7 has been consistently reported as 13 nM apexbt.commedchemexpress.eucaymanchem.commerckmillipore.comprobechem.commedchemexpress.commedchemexpress.com. This potent inhibition prevents the conversion of 7-DHC to cholesterol, leading to a reduction in cholesterol levels and a marked accumulation of 7-DHC in various tissues and fluids caymanchem.combertin-bioreagent.comarvojournals.orgnih.govnih.govnih.govnih.govnih.gov. Studies using gas chromatography-mass spectrometry (GC-MS) have confirmed hypocholesterolemia and the accumulation of precursors in animal models treated with AY 9944 acs.org. The compound's unique structural features enable it to bind effectively to the enzyme's active site, thereby modulating its activity scbt.com.
Table 1: Potency of AY 9944 on DHCR7 Inhibition
| Target Enzyme | IC₅₀ (nM) | Reference |
| DHCR7 | 13 | apexbt.commedchemexpress.eucaymanchem.commerckmillipore.comprobechem.commedchemexpress.commedchemexpress.com |
Comparative Analysis with Other DHCR7 Inhibitors
AY 9944 is considered a potent DHCR7 inhibitor with higher inhibition compared to other Δ7-sterol reductase inhibitors such as BM15766 and triparanol (B1683665) apexbt.comscbt.com. While BM15766 also acts as a potent DHCR7 inhibitor, and triparanol historically inhibited DHCR7, AY 9944 has been widely used to model conditions like Smith-Lemli-Opitz syndrome (SLOS) due to its efficacy in elevating 7-DHC apexbt.comscbt.comarvojournals.orgnih.govnih.govmdpi.comnih.gov.
Comparative studies have shown that AY 9944 and cariprazine, an antipsychotic, exhibit comparable potency in reducing viral fluorescence, with IC₅₀ values around 10 nM for viral titer reduction, suggesting similar effects on sterol metabolism acs.org. Cariprazine and AY 9944 also demonstrated the greatest effect on the formation of ¹³C-labeled cholesterol and 7-DHC, almost completely inhibiting cholesterol production at 50 nM concentrations nih.gov. In contrast, other FDA-approved drugs like trazodone (B27368) and metoprolol (B1676517) showed less potent effects on sterol profiles, with higher IC₅₀ values for viral titer reduction (trazodone ~150 nM) acs.org.
Modulation of Sterol Δ7-Δ8 Isomerase Activity
Beyond its primary effect on DHCR7, AY 9944 has been observed to modulate other enzymes within the sterol biosynthesis pathway, particularly at higher concentrations.
Context-Dependent Inhibition of Isomerase
At high doses, AY 9944 has been shown to inhibit sterol Δ7-Δ8 isomerase in cultured embryos medchemexpress.eumedchemexpress.com. This inhibition is context-dependent, occurring under specific experimental conditions or at concentrations exceeding those required for DHCR7 inhibition. The sterol Δ7-Δ8 isomerase catalyzes the conversion of cholesta-8-en-3β-ol to lathosterol, a step in the Kandutsch-Russell pathway of cholesterol synthesis escholarship.org.
Impact on Aberrant Sterol Accumulation Profiles
The inhibition of DHCR7 by AY 9944 consistently leads to a significant accumulation of 7-dehydrocholesterol (7-DHC) caymanchem.combertin-bioreagent.commedchemexpress.comarvojournals.orgnih.govnih.govnih.govnih.govnih.govacs.org. In addition to 7-DHC, treatment with AY 9944 can lead to the accumulation of other precursor sterols. At concentrations between 1 and 10 nM, AY 9944 causes increases in both 7-dehydrodesmosterol (B141393) (7-DHD) and 7-DHC acs.org. At concentrations above 100 nM, AY 9944 can cause a decrease in 7-DHD and 7-DHC, with a corresponding increase in precursor sterols such as 14-dehydrozymosterol (cholesta-8,14,24-trienol) and 14-dZyme (cholesta-8,14-dienol) acs.org.
Furthermore, the inhibition of sterol Δ7-Δ8 isomerase at high doses results in the accumulation of cholest-8-en-3β-ol (also known as 8(9)-cholestenol) medchemexpress.eumedchemexpress.comescholarship.org. In rat models, the abnormal accumulation of 7-dehydrosterols, including 7-DHC and 7-DHD, can constitute a significant portion (56-66%) of the total CNS sterol component nih.gov. Novel oxysterols, such as 4α- and 4β-hydroxy-7-DHC and 24-hydroxy-7-DHC, have also been identified in brain, liver, and serum of AY 9944-treated rats nih.gov.
Table 2: Aberrant Sterol Accumulation Profiles Induced by AY 9944
| Sterol Accumulated | Concentration/Context | Reference |
| 7-Dehydrocholesterol (7-DHC) | All concentrations, primary effect | caymanchem.combertin-bioreagent.commedchemexpress.comarvojournals.orgnih.govnih.govnih.govnih.govnih.govacs.org |
| 7-Dehydrodesmosterol (7-DHD) | 1-10 nM | acs.org |
| Cholest-8-en-3β-ol (8(9)-cholestenol) | High doses, due to Δ7-Δ8 isomerase inhibition | medchemexpress.eumedchemexpress.comescholarship.org |
| 14-Dehydrozymosterol (14-dZym) | Above 100 nM | acs.org |
| 14-dZyme (cholesta-8,14-dienol) | Above 100 nM | acs.org |
| Zymosterol | Observed in some studies, particularly in combination with other inhibitors | medchemexpress.comnih.gov |
| 4α- and 4β-hydroxy-7-DHC, 24-hydroxy-7-DHC | In brain, liver, and serum of treated rats | nih.gov |
Effects on Other Enzyme Systems and Biochemical Pathways
Beyond its direct effects on DHCR7 and sterol Δ7-Δ8 isomerase, AY 9944 has been implicated in modulating other biochemical pathways. It is known to inhibit cholesterol esterification merckmillipore.comrndsystems.com. Furthermore, AY 9944 has been shown to inhibit Hedgehog (Hh) signaling, possibly through several mechanisms probechem.comrndsystems.com. It can block Hedgehog signaling at the level of Smoothened or by loss of Suppressor of Fused, and has been reported to upregulate the expression of DHCR7 in this context caymanchem.combertin-bioreagent.comprobechem.combiologists.com. Some studies suggest that AY 9944 may augment the antagonistic activity of DHCR7 towards Sonic Hedgehog (Shh) by influencing an activity other than its reductase activity biologists.com.
AY 9944 has also been reported to induce a rapid and irreversible reduction in acidic-sphingomyelinase activity in fibroblasts merckmillipore.com. Additionally, 7-DHC, which accumulates due to AY 9944 treatment, has been identified as a potent endogenous anti-ferroptotic metabolite, suggesting that AY 9944's effects may indirectly contribute to ferroptosis suppression researchgate.net.
Inhibition of Cholesterol Esterification
Table 1: Inhibition of Cholesterol Metabolism by AY 9944
| Enzyme/Process Inhibited | IC50 (nM) | Observed Effect on Sterol Levels | References |
| Δ7-dehydrocholesterol reductase (DHCR7) | 13 tocris.comrndsystems.commerckmillipore.comsigmaaldrich.commedchemexpress.com | Reduces cholesterol biosynthesis, increases 7-dehydrocholesterol (7-DHC) tocris.commedchemexpress.comlipidmaps.orgfrontiersin.orgresearchgate.net | tocris.comrndsystems.commerckmillipore.comsigmaaldrich.commedchemexpress.comccmb.res.inlipidmaps.orgfrontiersin.orgresearchgate.net |
| Cholesterol Esterification | Not specified (Inhibition reported) | Blocks esterification tocris.comrndsystems.comsigmaaldrich.commerckmillipore.comsigmaaldrich.com | tocris.comrndsystems.comsigmaaldrich.commerckmillipore.comsigmaaldrich.com |
| Sterol Δ7-Δ8 isomerase (at high doses) | Not specified (Inhibition reported) | Increases cholest-8-en-3β-ol medchemexpress.com | medchemexpress.com |
Modulation of Acidic-Sphingomyelinase Activity
AY 9944, classified as a cationic amphiphilic drug, significantly modulates the activity of acidic-sphingomyelinase (ASM) asm.orgnih.gov. Investigations in normal human fibroblasts have demonstrated that AY 9944 induces a rapid, irreversible, and dose-dependent reduction in ASM activity merckmillipore.comnih.gov. This inhibitory effect is specific to acid sphingomyelinase, as the activities of other tested lysosomal hydrolases remain unaffected nih.gov. The underlying mechanism for this reduction is postulated to involve an accelerated rate of enzyme degradation or an irreversible inactivation of the enzyme itself nih.gov. The inhibition of lysosomal sphingomyelinase by AY 9944, a characteristic shared with other cationic amphiphilic compounds, can lead to a phenotype resembling Niemann-Pick disease in animal models, primarily due to induced phospholipidosis asm.orgnih.govnih.gov. However, it has been observed that AY 9944, when utilized as an acid sphingomyelinase inhibitor, did not prevent palmitate-induced apoptosis in certain cellular contexts, indicating that apoptosis in these instances was independent of the ceramide pathway doi.org.
Table 2: Modulation of Acidic-Sphingomyelinase Activity by AY 9944
| Enzyme Modulated | Effect of AY 9944 | Proposed Mechanism/Consequence | References |
| Acidic-Sphingomyelinase (ASM) | Rapid, irreversible, dose-dependent reduction in activity merckmillipore.comnih.gov | Increased enzyme degradation or irreversible inactivation nih.gov; induces Niemann-Pick-like phenotype asm.orgnih.govnih.gov | merckmillipore.comasm.orgnih.govnih.gov |
Influence on Adrenal Steroid 11β-Hydroxylase Activity
Adrenal steroid 11β-hydroxylase (CYP11B1) is a crucial steroidogenic enzyme found predominantly in the zona glomerulosa and zona fasciculata of the adrenal cortex. It plays a vital role in the biosynthesis of cortisol and aldosterone (B195564) by catalyzing the 11β-hydroxylation of steroid precursors nih.govmerckmanuals.comwikipedia.orgjcrpe.org. While the function of 11β-hydroxylase in adrenal steroidogenesis and the consequences of its deficiency (e.g., congenital adrenal hyperplasia) are well-established nih.govmerckmanuals.comwikipedia.orgjcrpe.orgjcrpe.org, direct research findings explicitly detailing the influence of AY 9944 on adrenal steroid 11β-hydroxylase activity were not identified in the reviewed scientific literature.
Table 3: Adrenal Steroid 11β-Hydroxylase Activity and AY 9944
| Enzyme | Function | Influence of AY 9944 | References |
| Adrenal Steroid 11β-Hydroxylase (CYP11B1) | Catalyzes 11β-hydroxylation in cortisol and aldosterone biosynthesis nih.govmerckmanuals.comwikipedia.orgjcrpe.org | No direct evidence of influence by AY 9944 found in reviewed literature. | nih.govmerckmanuals.comwikipedia.orgjcrpe.orgjcrpe.org |
Interaction with Membrane-Bound Enzymes
As a cationic amphiphilic compound, AY 9944 is known to interact with and alter the activities of various membrane-bound enzymes asm.orgasm.org. Notable examples include its reported modulation of ATPase activity and its biphasic effect on receptor-mediated low-density lipoprotein (LDL) processing in cultured human fibroblasts asm.orgasm.org. Furthermore, AY 9944 acts as a powerful ligand for calmodulin, a ubiquitous calcium-binding protein that regulates numerous enzyme activities and cellular processes, often in association with cellular membranes asm.orgasm.org. Many enzymes within the cholesterol biosynthesis pathway, particularly those operating downstream of HMG-CoA reductase, are inherently membrane-bound frontiersin.org. AY 9944's primary inhibitory target, 7-dehydrocholesterol reductase (DHCR7), is itself a membrane-bound enzyme, responsible for a terminal step in cholesterol biosynthesis ccmb.res.infrontiersin.orgresearchgate.net. Additionally, acidic sphingomyelinase (ASM), whose activity is significantly reduced by AY 9944, is involved in sphingomyelin (B164518) hydrolysis on the outer leaflet of the plasma membrane and within the endo-lysosomal compartment, frequently associating with intralysosomal membranes researchgate.netresearchgate.net.
Table 4: Interaction of AY 9944 with Membrane-Bound Enzymes
| Enzyme/Protein | Type of Interaction/Effect | Specific Findings | References |
| ATPase | Altered activity | Reported to alter activity asm.orgasm.org | asm.orgasm.org |
| Low-density lipoprotein (LDL) processing | Biphasic modulation | Alters receptor-mediated LDL processing in cultured human fibroblasts asm.org | asm.org |
| Calmodulin | Ligand interaction | Powerful ligand for calmodulin asm.orgasm.org | asm.orgasm.org |
| 7-dehydrocholesterol reductase (DHCR7) | Inhibition | Membrane-bound enzyme inhibited by AY 9944 ccmb.res.infrontiersin.orgresearchgate.net | ccmb.res.infrontiersin.orgresearchgate.net |
| Acidic-Sphingomyelinase (ASM) | Inhibition | Associated with plasma and intralysosomal membranes; activity reduced by AY 9944 researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Iii. Impact on Cellular and Organismal Sterol Metabolism
Alterations in Tissue-Specific Sterol Homeostasis
The disruptive effects of AY 9944 on sterol biosynthesis are not uniform across all tissues, leading to distinct tissue-specific sterol profiles.
In the brain, AY 9944 treatment significantly alters sterol profiles. Studies in rats have shown that AY 9944 reduces brain cholesterol levels and markedly increases 7-dehydrocholesterol (B119134) (7DHC) in all brain regions medchemexpress.comnih.gov. For instance, in one study, at postnatal day 55 (P55), brain cholesterol was reduced, and 7DHC was increased in all examined brain regions (p < 0.0001) nih.gov. Another study at P1 showed brain sterol profiles where 7-dehydrosterols were predominant (approximately 69 mol%), with Δ5,7 accounting for about half and Δ5,7,24 for approximately 20 mol%. Cholesterol represented approximately 22 mol% of the total, and desmosterol (B1670304) accounted for about 7 mol% arvojournals.org. Notably, these changes in brain sterols can persist for extended periods, even after cessation of AY 9944 treatment, although sterol levels may eventually return to normal medchemexpress.comnih.gov.
The following table summarizes typical brain sterol profiles in AY 9944-treated rats (at P1):
| Sterol | Approximate Mol % of Total Brain Sterols arvojournals.org |
| 7-Dehydrosterols | 69% |
| - Δ5,7 (7-DHC) | ~50% |
| - Δ5,7,24 (7-dehydrodesmosterol) | ~20% |
| Cholesterol | 22% |
| Desmosterol | 7% |
The liver also exhibits significant alterations in sterol metabolism following AY 9944 administration. Similar to the brain, hepatic cholesterol levels are reduced, and there is a marked accumulation of 7-dehydrocholesterol lipidmaps.orgnih.govlipidmaps.orgarvojournals.orgnih.gov. In P1 treated animals, the liver sterol profile was dominated by 7-dehydrocholesterol (approximately 55 mol% of total sterols), with appreciable amounts of cholesterol (approximately 39 mol%) and a component with chromatographic characteristics of desmosterol (approximately 7 mol%) also detected arvojournals.org. In contrast, cholesterol typically represents over 99% of total liver sterols in control animals arvojournals.org. The reduction in cholesterol and accumulation of 7DHC in the liver are reversible nih.gov. Dietary cholesterol can also influence the effect of AY 9944 by reducing the liver's role as a site of sterol synthesis nih.gov.
The following table summarizes typical hepatic sterol profiles in AY 9944-treated rats (at P1):
| Sterol | Approximate Mol % of Total Liver Sterols arvojournals.org |
| 7-Dehydrocholesterol | 55% |
| Cholesterol | 39% |
| Desmosterol | 7% |
Retinal Sterol Composition
Investigations into the effects of AY 9944 on retinal sterol composition have utilized rat models, particularly to mimic aspects of Smith-Lemli-Opitz Syndrome (SLOS), a genetic disorder characterized by defective cholesterol biosynthesis and accumulation of 7-DHC. In these models, AY 9944 treatment leads to a marked elevation of the 7-DHC/cholesterol mole ratio in retinal tissues. For instance, in adult Sprague-Dawley rats treated with AY 9944, the retinal 7-DHC/cholesterol mole ratio increased significantly in a dose-dependent manner compared to controls, where 7-DHC was virtually absent.
This altered sterol composition in the retina correlates with functional and structural changes. High doses of AY 9944 resulted in substantial reductions in maximum rod electroretinogram (ERG) amplitude and phototransduction sensitivity, alongside moderate to marked reductions in outer nuclear layer thickness and rod outer segment length. These findings highlight the critical role of proper sterol balance, particularly cholesterol, for maintaining retinal health and function.
Table 1: Retinal 7-DHC/Cholesterol Mole Ratios in AY 9944-Treated Rats
| Treatment Group | Retinal 7-DHC/Cholesterol Mole Ratio (Mean ± SD) |
| Control | 0 |
| Low Dose AY 9944 | 0.51 ± 0.10 |
| High Dose AY 9944 | 1.00 ± 0.18 |
Keratinocyte Free Sterol Composition
Information specifically detailing the direct impact of AY 9944 on keratinocyte free sterol composition is limited in the provided search results. However, it is known that AY 9944 inhibits 3β-hydroxysterol Δ7-reductase, leading to the accumulation of 7-dehydrocholesterol. In human skin equivalent models, 7-DHC is a provitamin that is converted to vitamin D3 upon exposure to ultraviolet-B (UVB) light. While the direct quantitative changes in free sterol composition within keratinocytes due to AY 9944 were not explicitly detailed in the provided snippets, the general mechanism of action suggests that keratinocytes, as cholesterol-synthesizing cells, would likely exhibit an accumulation of 7-DHC and a reduction in cholesterol content when exposed to AY 9944, similar to other cell types.
Adrenal Gland Sterol Content and Steroid Precursors
AY 9944's effect on adrenal gland sterol content and steroid precursors has been investigated in animal models. As an inhibitor of 3β-hydroxysterol Δ7-reductase, AY 9944 causes the accumulation of 7-dehydrocholesterol (7-DHC) and a reduction in cholesterol levels in various bodily tissues, including the liver and brain. While specific data for adrenal gland sterol content and steroid precursors were not explicitly detailed in the provided search results, the general mechanism of action of AY 9944, which blocks the final step of cholesterol biosynthesis, would lead to altered sterol profiles in the adrenal glands. Given that cholesterol is a primary precursor for steroid hormone synthesis in the adrenal glands, a reduction in cholesterol due to AY 9944 would inherently impact the availability of this crucial precursor for steroidogenesis, potentially leading to an accumulation of cholesterol precursors like 7-DHC within the adrenal tissue.
Investigations into Compensatory Metabolic Mechanisms and Exogenous Sterol Utilization
Organisms exposed to AY 9944, which disrupts endogenous cholesterol synthesis, often exhibit compensatory metabolic mechanisms and an ability to utilize exogenous sterols. In rat models of SLOS induced by AY 9944, dietary cholesterol supplementation has been shown to substantially correct abnormalities in retinal sterol composition and improve visual function. This indicates that cholesterol can readily cross the blood-retina barrier, unlike the blood-brain barrier, offering a potential therapeutic avenue for SLOS-associated retinopathy.
Despite the ability to utilize exogenous cholesterol, complete normalization of sterol profiles and full rescue of all physiological functions may not always be achieved. For instance, in the rat SLOS model, while dietary cholesterol improved retinal sterol composition and cone electrophysiology, photoreceptor degeneration still occurred, suggesting that the chosen treatment regimen might not be optimal or that other factors beyond sterol levels contribute to the pathology. These investigations highlight the complex interplay between endogenous sterol synthesis, compensatory pathways, and the utilization of external sterol sources in maintaining cellular and organismal sterol homeostasis.
Iv. Cellular and Subcellular Responses to Ay 9944 Induced Sterol Perturbation
Signaling Pathway Interactions
Relationship to AKT3 Expression and Activation
AY 9944's inhibitory effect on DHCR7 plays a significant role in modulating cellular signaling pathways, notably those involving AKT3 and the interferon response. Research indicates that the inhibition of DHCR7, whether through genetic manipulation or pharmacological intervention with agents like AY 9944, can activate the PI3K-AKT3 pathway nih.gov. This activation is crucial for downstream immune responses.
Specifically, viral infection or treatment with 7-dehydrocholesterol (B119134) (7-DHC), a precursor that accumulates when DHCR7 is inhibited, has been shown to enhance AKT3 expression and activation researchgate.netresearchgate.netsigmaaldrich.com. Activated AKT3 directly interacts with and phosphorylates Interferon Regulatory Factor 3 (IRF3) at Ser385 researchgate.netresearchgate.netsigmaaldrich.com. This phosphorylation, in concert with TBK1-induced phosphorylation of IRF3 at Ser386, is essential for the dimerization of IRF3 researchgate.netresearchgate.netsigmaaldrich.com. IRF3 dimerization is a pivotal step in the robust induction of type I interferon (IFN-I) production, which is a fundamental component of the innate antiviral immune response researchgate.netresearchgate.net.
Studies have provided evidence that DHCR7 inhibitors, including AY 9944, promote the clearance of various viruses, such as Zika virus, both in vitro and in vivo, by augmenting this IFN-I response researchgate.netacs.orgresearchgate.net. While some findings suggest that DHCR7 silencing or 7-DHC treatment activates the PI3K-AKT3 pathway to phosphorylate IRF3, other research indicates that DHCR7 overexpression can inhibit TBK1 and IRF3 protein levels and their phosphorylation nih.gov. Therefore, AY 9944's inhibitory action on DHCR7 is understood to counteract this suppressive effect, thereby leading to the observed activation of IRF3 and TBK1 nih.gov.
The following table summarizes key findings related to AY 9944, DHCR7, and AKT3/IRF3 signaling:
| Modulator/Condition | Effect on DHCR7 Activity | Effect on AKT3 Expression/Activation | Effect on IRF3 Phosphorylation/Dimerization | Effect on IFN-I Production/Viral Clearance | References |
| AY 9944 Treatment | Inhibition | Enhanced | Promoted | Enhanced / Promoted Clearance | researchgate.netacs.orgnih.govresearchgate.net |
| DHCR7 Deletion/Silencing | Loss | Activated PI3K-AKT3 pathway | Promoted | Enhanced / Promoted Clearance | researchgate.netnih.gov |
| Viral Infection / 7-DHC Treatment | (Contextual) | Enhanced | Promoted | Enhanced | researchgate.netresearchgate.netsigmaaldrich.com |
| DHCR7 Overexpression | Increased | (Contextual) | Inhibited | Reduced | nih.gov |
Effects on GABA-A and GABA-B Receptor Proteins within Lipid Rafts
AY 9944, due to its cholesterol synthesis inhibiting properties, is widely utilized to establish animal models of atypical absence seizures, which are characterized by chronic and recurrent seizure activity nih.govnih.govresearchgate.net. A significant cellular and subcellular consequence observed in these models is the disruption of gamma-aminobutyric acid (GABA) receptor proteins, specifically GABA-A and GABA-B receptors, within lipid rafts nih.govnih.govresearchgate.netpsu.edu.
Lipid rafts are specialized, cholesterol- and sphingolipid-rich microdomains embedded within the cell membrane. They serve as crucial platforms for the assembly, trafficking, and signaling of various membrane proteins, including neurotransmitter receptors nih.govresearchgate.net. The inhibition of cholesterol synthesis by AY 9944 during critical periods of brain development leads to an alteration in the proper incorporation and distribution of both GABA-A and GABA-B receptor proteins within these lipid rafts, a phenomenon implicated in epileptogenesis nih.govresearchgate.netpsu.edu.
Experimental results demonstrate that AY 9944 induces a notable shift of these receptor proteins from detergent-resistant membranes (DRMs), which are rich in lipid rafts, into soluble fractions of the cell nih.govresearchgate.netpsu.edu. The proportion of GABA-A and GABA-B receptors found within DRMs significantly decreased, with reported shifts out of DRMs ranging from 17% to 50% nih.govresearchgate.netpsu.edu. This reduction resulted in receptor levels within DRMs that were comparable to or even lower than those observed in very young, postnatal day 5 (P5) animals nih.govresearchgate.netpsu.edu. This observed shift was statistically significant for both GABA-A and GABA-B receptors (p < 0.01) nih.govpsu.edu.
The following table summarizes the observed effects of AY 9944 on GABA receptor proteins within lipid rafts:
| Receptor Type | Effect on Localization in Lipid Rafts (DRMs) | Percentage Shift Out of DRMs | Statistical Significance | Overall Impact | References |
| GABA-A | Decreased Proportion | 17% - 50% | p < 0.01 | Contributes to epileptogenesis in absence seizure model | nih.govresearchgate.netpsu.edu |
| GABA-B | Decreased Proportion | 17% - 50% | p < 0.01 | Contributes to epileptogenesis in absence seizure model | nih.govresearchgate.netpsu.edu |
V. Research Methodologies and Experimental Models Utilizing Ay 9944
In Vitro Cell Culture Systems
In vitro models are fundamental for dissecting the cellular and molecular mechanisms of AY-9944's action. These systems offer controlled environments to study its effects on different cell types and biochemical pathways.
Studies in Saccharomyces cerevisiae (Yeast)
The yeast Saccharomyces cerevisiae has been utilized as a model organism to investigate the effects of AY-9944 on eukaryotic sterol metabolism. In studies, the application of AY-9944 to yeast cultures did not significantly inhibit growth but induced notable changes in the composition of sterols and sterol esters. nih.gov A primary observation was a decrease in the ratio of free sterols to sterol esters as the concentration of AY-9944 increased. nih.gov
The drug's impact was particularly evident in the sterol ester fraction, where the proportion of ergosterol plummeted from 45.1% in control cultures to just 2.4% in cultures treated with 5 x 10⁻⁴ M AY-9944. nih.gov Concurrently, this fraction saw a significant accumulation of the delta-8 sterol, fecosterol, which rose from 7.4% in control cultures to 57.4% in the treated group. nih.gov This accumulation of a delta-8 sterol strongly suggests that AY-9944's site of action in yeast is the delta-8 to delta-7 isomerase enzyme, a key step in the biosynthesis of ergosterol. nih.gov Despite these substantial alterations in sterol esters, ergosterol was largely retained as the primary free sterol, indicating a biological preference for this specific sterol for maintaining cellular function. nih.gov
| Sterol | Control Culture (%) | 5 x 10⁻⁴ M AY-9944 Treated Culture (%) |
|---|---|---|
| Ergosterol | 45.1 | 2.4 |
| Fecosterol | 7.4 | 57.4 |
Mammalian Cell Lines and Primary Cell Cultures (e.g., Fibroblasts, Keratinocytes, PBMCs, F111 Cells, HCT-8 Cells, RD Cells)
Mammalian cell cultures have been instrumental in elucidating the effects of AY-9944 in a context more directly relevant to human physiology.
Keratinocytes : AY-9944 is used to create cellular models of Smith-Lemli-Opitz syndrome (SLOS) in human keratinocytes (HK). nih.gov By first treating the cells with AY-9944 to inhibit endogenous cholesterol synthesis, researchers can then manipulate cellular sterol content to study the specific effects of 7-dehydrocholesterol (B119134) (7-DHC) accumulation. nih.gov Studies have confirmed that AY-9944 affects the types of free sterols in these skin cells. medchemexpress.com
HCT-8 and RD Cells : Research has demonstrated that pretreatment with AY-9944 can significantly inhibit the expression of the EV-A71 VP1 viral protein in both HCT-8 (human ileocecal adenocarcinoma) and RD (human rhabdomyosarcoma) cells. medchemexpress.com This indicates a potential role for cholesterol biosynthesis pathways in viral replication.
Other Cell Models : The utility of AY-9944 extends to various other cell types. In organotypic cultures of fetal mouse spinal cord, the compound was found to retard myelinogenesis and induce the formation of intracytoplasmic inclusions in neurons, astrocytes, and oligodendrocytes. nih.gov In human hepatocellular carcinoma Huh-7 cells, AY-9944 has been shown to suppress ferroptosis, a form of iron-dependent cell death. nih.govmdpi.com Studies using the Neuro2a neuroblastoma cell line have further investigated the dose-response effects of AY-9944 on sterol profiles and its ability to inhibit viral replication. acs.orgnih.gov
Embryo Culture Models (e.g., Rat Embryos)
Whole embryo culture systems provide a unique ex vivo environment to study the direct effects of compounds on embryonic development, independent of maternal metabolic influences. Studies using cultured rat embryos have been crucial in understanding the teratogenicity of AY-9944. nih.gov
When AY-9944 was added directly to the culture medium, it resulted in dose-dependent growth and differentiation retardation. nih.gov Histological examination of these embryos revealed numerous areas of cell necrosis, particularly within the central nervous system. nih.gov These models have confirmed that AY-9944 directly inhibits both the delta-7-dehydrocholesterol reductase and the delta-8-delta-7-sterol isomerase in embryonic tissues, leading to the appearance of aberrant sterols. nih.gov Importantly, these studies also demonstrated that the developmental abnormalities induced by AY-9944 could be prevented by supplementing the culture medium with cholesterol, confirming that the teratogenic effects are linked to a deficit of this essential sterol. nih.gov
Biochemical Assays for Enzyme Activity and Inhibition
Biochemical assays are the cornerstone for defining the precise molecular target of AY-9944. These assays measure the activity of specific enzymes in the cholesterol biosynthesis pathway and quantify the inhibitory potency of the compound. It has been firmly established that AY-9944 is a potent and specific inhibitor of 7-dehydrocholesterol Δ7-reductase (DHCR7), the enzyme that catalyzes the final step in cholesterol synthesis—the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. medchemexpress.comnih.govresearchgate.net
Enzyme inhibition assays have determined the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by half—for AY-9944 to be approximately 13 nM for DHCR7. medchemexpress.com While DHCR7 is its primary target, some research suggests that at higher concentrations, AY-9944 may also have off-target effects, inhibiting other enzymes in the pathway such as sterol Δ8-Δ7 isomerase and DHCR14. nih.govacs.orgnih.gov This detailed biochemical profiling is essential for interpreting the results from more complex cellular and animal models.
In Vivo Animal Models
Rodent Models for Investigating Cholesterol Metabolism (e.g., Rats, Mice)
Rodent models, particularly rats and mice, are the most extensively used in vivo systems for AY-9944 research. Administration of the compound to these animals effectively replicates the primary biochemical defect of Smith-Lemli-Opitz syndrome (SLOS), a human genetic disorder caused by a deficiency in DHCR7. mdpi.comnih.govmdpi.com
In numerous studies using rats, long-term administration of AY-9944 consistently leads to a decrease in cholesterol levels and a significant accumulation of its precursor, 7-dehydrocholesterol (7-DHC), in serum and various tissues. nih.govresearchgate.netnih.gov This induced state of hypocholesterolemia and 7-DHC accumulation has made the AY-9944-treated rat a valuable pharmacological model for studying the pathogenesis of SLOS, including its effects on retinal degeneration, embryological development, and skeletal defects. nih.govmdpi.com The biochemical changes are reversible upon cessation of treatment. nih.gov
In mice, AY-9944 has been used to investigate the role of DHCR7 and its substrate 7-DHC in other pathophysiological processes. For example, studies have shown that inhibiting DHCR7 with AY-9944 can protect against hepatic ischemia-reperfusion injury and suppress ferroptosis in the liver. nih.gov These rodent models are crucial for understanding the widespread physiological roles of cholesterol and the consequences of disrupting its synthesis. nih.gov
| Tissue | Effect on Cholesterol | Effect on 7-Dehydrocholesterol (7-DHC) | Reference |
|---|---|---|---|
| Serum | Decreased | Increased | nih.govnih.gov |
| Liver | Decreased | Increased | nih.govnih.govnih.gov |
| Brain | Decreased | Increased | nih.govnih.gov |
| Adrenals | Decreased | Increased | researchgate.netnih.gov |
| Lungs | Decreased | Increased | nih.gov |
| Skin | Decreased | Increased | nih.govresearchgate.net |
| Aorta | Decreased | Increased | researchgate.net |
Modeling of Smith-Lemli-Opitz Syndrome (SLOS) Phenotypes
The administration of AY 9944 to experimental animals, particularly rats, is a well-established method for creating a pharmacological model of Smith-Lemli-Opitz Syndrome (SLOS). mdpi.com SLOS is an autosomal recessive disorder caused by mutations in the DHCR7 gene, leading to the same enzymatic block mimicked by AY 9944. researchgate.net The resulting animal models replicate the key biochemical hallmark of SLOS: elevated levels of 7-dehydrocholesterol (7-DHC) and reduced levels of cholesterol in tissues and biological fluids. nih.gov
This biochemical disruption gives rise to a range of developmental abnormalities in the animal models that overlap significantly with the clinical characteristics of human SLOS. nih.gov The timing of AY 9944 administration during gestation is critical in determining the specific malformations. For instance, administration to pregnant rats on gestation day 3 can induce holoprosencephaly in the offspring, a severe brain malformation also seen in SLOS patients. nih.govresearchgate.net When given later, on day 10 of gestation, it results in sexual malformations in male offspring, another phenotype comparable to that observed in human SLOS. nih.govresearchgate.net
The AY 9944-induced rat model has been instrumental in studying the downstream consequences of impaired cholesterol synthesis. Research has shown that in addition to 7-DHC, other aberrant sterols such as 8-dehydrocholesterol (8-DHC) and various oxysterols (oxidized derivatives of 7-DHC) accumulate in these models. nih.govnih.gov These compounds are believed to contribute to the pathophysiology of the disease. nih.gov The model has been refined to allow for postnatal viability for up to three months, enabling the study of progressive aspects of the disease, such as retinal degeneration. mdpi.comnih.gov
| Phenotype | Description | Key Findings |
|---|---|---|
| Biochemical Profile | Alterations in sterol levels in tissues and fluids. | Marked elevation of 7-dehydrocholesterol (7-DHC) and reduction of cholesterol. nih.gov Accumulation of other aberrant sterols like 8-DHC and various oxysterols. nih.gov |
| Congenital Malformations | Structural abnormalities resulting from administration during gestation. | Holoprosencephaly (when administered on gestation day 3). nih.govresearchgate.net Sexual malformations in males (when administered after gestation day 10). nih.govresearchgate.net |
| Retinal Degeneration | Progressive loss of retinal structure and function with chronic administration. | Progressive and irreversible retinal degeneration, including photoreceptor cell loss. mdpi.com |
Induction and Characterization of Atypical Absence Seizure Models
AY 9944 is utilized to induce a well-characterized and clinically relevant animal model of atypical absence seizures, a type of seizure often associated with severe childhood epilepsy syndromes like Lennox-Gastaut syndrome. researchgate.net Administration of AY 9944 to neonatal rodents, typically Long-Evans or Wistar rats, results in the development of spontaneous, recurrent atypical absence seizures that persist throughout the animal's life. researchgate.netnih.gov
The hallmark of seizure activity in the AY 9944 model is the presence of slow spike-and-wave discharges (SSWDs) on electroencephalogram (EEG) recordings. nih.gov These discharges are distinct from the faster (~7 Hz) spike-and-wave discharges seen in models of typical absence seizures. nih.govcardiff.ac.uk In the AY 9944 model, the SSWDs are characterized by a lower peak frequency and often a longer duration. nih.gov Studies have quantified these discharges, noting that in AY 9944-treated rats, the slow SWDs can last significantly longer and have a much higher amplitude compared to control animals. nih.gov Research also indicates that this model involves thalamocortical-hippocampal circuitry, which differs from the purely thalamocortical circuitry of typical absence seizures and may underlie the cognitive impairments associated with atypical absence epilepsy. researchgate.net
The process by which the developing brain becomes chronically prone to seizures, known as epileptogenesis, is a key area of investigation using the AY 9944 model. The inhibition of cholesterol synthesis during a critical period of brain development is thought to be the trigger. One significant finding is that this cholesterol inhibition leads to an alteration in the composition of lipid rafts—specialized microdomains within the cell membrane. researchgate.net Specifically, there is a shift of both GABA-A and GABA-B receptors out of these lipid rafts. researchgate.net This disruption in the localization of key inhibitory neurotransmitter receptors during a critical period of synaptic development is hypothesized to contribute to the hyperexcitability that underlies the chronic seizure state. researchgate.net
Research using the AY 9944 model has highlighted the existence of a critical developmental window during which the brain is susceptible to the epileptogenic effects of cholesterol synthesis inhibition. nih.gov Studies have shown that administering AY 9944 during the early postnatal period is necessary to induce the lifelong seizure state. researchgate.net Interestingly, the seizures persist long after the treatment is stopped and even after brain sterol levels have returned to normal. nih.gov This suggests that the initial disruption of sterol metabolism during this sensitive period triggers a permanent change in neural circuitry, rendering the brain susceptible to seizures indefinitely. The seizures emerge before the onset of puberty, indicating that the underlying pathology is established early in development. researchgate.net
| Feature | Description | Experimental Findings |
|---|---|---|
| Seizure Type | Spontaneous, recurrent atypical absence seizures. | Characterized by behavioral arrest and unresponsiveness. researchgate.net |
| EEG Signature | Slow spike-and-wave discharges (SSWDs). | Lower frequency and longer duration compared to typical absence seizures. nih.gov Involves thalamocortical-hippocampal circuitry. researchgate.net |
| Neurobiological Mechanism | Disruption of brain development due to cholesterol synthesis inhibition. | Alteration of GABA-A and GABA-B receptor incorporation into lipid rafts. researchgate.net |
| Developmental Window | A critical period in early postnatal life for seizure induction. | Seizures persist even after brain sterol levels normalize, indicating a permanent alteration of neural networks. nih.gov |
Investigation of Ocular Development and Retinal Function
The AY 9944 model has been pivotal in understanding the role of cholesterol in the development and maintenance of the retina. Despite causing profound changes in the sterol composition of the retina—markedly increasing 7-dehydrosterols and reducing cholesterol—treatment with AY 9944 during early postnatal development does not appear to cause overt ocular defects or compromise retinal development and function, at least up to postnatal day 28. arvojournals.org Histological and ultrastructural analyses of the retina in these young animals reveal normal morphology. arvojournals.org
However, chronic, long-term administration of AY 9944 leads to a progressive and irreversible retinal degeneration. mdpi.com This degeneration is characterized by the death and loss of photoreceptor cells (both rods and cones), thinning of the outer nuclear layer, and shortening of rod outer segments. mdpi.com This late-onset degeneration, despite initially normal development, suggests that while cholesterol precursors may suffice for retinal morphogenesis, cholesterol itself is essential for the long-term survival and function of photoreceptor cells. The accumulation of 7-DHC and its oxidized byproducts (oxysterols) is thought to increase the retina's susceptibility to oxidative damage, contributing to the degenerative process. mdpi.comnih.gov
Studies on Adrenal Function and Steroidogenesis in Animal Systems
The adrenal gland, a major site of steroid hormone production (steroidogenesis), relies heavily on cholesterol as a precursor. Research using AY 9944 has provided insights into how the disruption of cholesterol availability affects adrenal function. Chronic treatment with AY 9944 in rats leads to adrenal gland enlargement (hypertrophy) and a significant decrease in its cholesterol content, which is partly replaced by 7-dehydrocholesterol. oup.comnih.govnih.gov
Functionally, AY 9944 impairs the adrenal gland's ability to produce corticosteroids. Studies have shown that AY 9944 inhibits the production of corticosterone from precursors like cholesterol, progesterone, and 11-desoxycorticosterone. oup.com The mechanism for this inhibition has been identified, at least in part, as the direct inhibition of the enzyme 11β-hydroxylase in vitro. oup.com In chronically treated rats, this impairment is evident in depressed levels of corticosterone in the adrenal vein blood, indicating a reduced capacity for steroidogenesis. oup.comoup.com
Models for Cancer Research (e.g., Bladder Cancer Progression)
While AY-9944 is a versatile tool, its application in bladder cancer progression models is not extensively documented in existing scientific literature. However, its use in other cancer models, particularly hepatocellular carcinoma, provides significant insight into the role of the cholesterol synthesis pathway in cancer cell survival.
Research has established AY-9944 as an inhibitor of ferroptosis—an iron-dependent form of regulated cell death characterized by lipid peroxidation—in specific cancer cell types. frontiersin.orgoaepublish.com In studies using human hepatocellular carcinoma Huh-7 cells, both pharmacological inhibition of DHCR7 with AY-9944 and genetic ablation of the DHCR7 gene were found to suppress ferroptosis. nih.govresearchgate.netpugetsound.edu The mechanism underlying this protection involves the accumulation of 7-DHC, the substrate of the DHCR7 enzyme. nih.gov Subsequent analysis revealed that 7-DHC functions as a radical-trapping antioxidant, thereby protecting the cancer cells from the lipid peroxidation that defines ferroptosis. nih.govpugetsound.edu
The anti-ferroptotic effect of AY-9944 is not universal across all cancer types, highlighting its utility in studying the metabolic dependencies of different tumors. For instance, while effective in Huh-7 cells, AY-9944 had minimal effect on ferroptosis in human fibrosarcoma HT1080 cells and human ovarian clear cell carcinoma OVISE cells. nih.govresearchgate.net This suggests that the protective effect is contingent on a high level of intrinsic sterol synthesis activity within the cancer cell, making AY-9944 a valuable compound for probing the metabolic phenotype of various cancers. nih.gov
Antiviral Research Models
AY-9944 has been instrumental in developing experimental models to explore the role of host cholesterol metabolism in the lifecycle of various viruses. The inhibition of DHCR7 and subsequent alteration of cellular sterol profiles have been shown to confer antiviral effects, making AY-9944 a key compound in this area of research. mdpi.comnih.gov
Models of Vesicular Stomatitis Virus (VSV) infection have demonstrated that pretreatment with AY-9944 inhibits viral replication. mdpi.comacs.org Studies comparing AY-9944 with other DHCR7 inhibitors found that its efficacy in reducing viral titers is directly related to its potent effect on the enzyme. nih.govacs.org For example, at certain concentrations, AY-9944 treatment resulted in a more than 30-fold decrease in VSV titers. nih.govacs.org
Research on Zika virus (ZIKV), a flavivirus of significant public health concern, has also utilized AY-9944. In these models, AY-9944 was found to suppress ZIKV infection in a dose-dependent manner. nih.gov The antiviral mechanism in this context is linked to the host's innate immune response. Inhibition of DHCR7 by AY-9944 leads to an upregulation of the type I interferon response, specifically an increase in the production of Interferon-beta (IFN-β), which is critical for establishing an antiviral state in host cells. mdpi.comnih.gov These findings position AY-9944 as a valuable tool for investigating the intersection of sterol biosynthesis and antiviral immunity.
Comparative Studies with Other Metabolic Inhibitors and Modulators
The specific activity of AY-9944 is often benchmarked against other compounds that inhibit DHCR7 or modulate the cholesterol pathway through different mechanisms. These comparative studies are essential for validating its specificity and understanding the broader effects of sterol dysregulation.
BM15.766 is another potent and specific competitive inhibitor of DHCR7. nih.govmdpi.com Although chemically distinct from AY-9944, it induces a similar biochemical phenotype, namely the accumulation of 7-DHC and 8-dehydrocholesterol (8-DHC). mdpi.com In assays using microsomes from yeast heterologously expressing human DHCR7, the inhibitory potency of AY-9944 (IC₅₀ of 0.013 µM) was found to be significantly greater than that of BM15.766 (IC₅₀ of 1.2 µM). nih.gov Like AY-9944, BM15.766 is used to create animal models that replicate the biochemical characteristics of Smith-Lemli-Opitz syndrome. mdpi.comresearchgate.net
Triparanol (B1683665) , a historical cholesterol-lowering agent, also inhibits DHCR7, though it was withdrawn from the market due to side effects. nih.govscbt.com Its inhibitory concentration is substantially higher than that of AY-9944, with a reported IC₅₀ of 14 µM. nih.gov A study examining the combined effects of AY-9944 and triparanol on the cell cycle of F111 cells found no synergistic or antagonistic effects, suggesting they impact the same pathway without additional interactive consequences on cell cycle progression. researchgate.net
A number of FDA-approved drugs have been identified as having off-target inhibitory effects on DHCR7, prompting direct comparisons with AY-9944. The atypical antipsychotic Cariprazine is a potent DHCR7 inhibitor, demonstrating an efficacy in elevating 7-DHC levels that is comparable to AY-9944 in Neuro2a cell models. mdpi.comnih.gov Similarly, the antidepressant Trazodone (B27368) is a known DHCR7 inhibitor used in comparative antiviral studies. mdpi.comnih.gov
Some inhibitors have a more complex profile. Ifenprodil and AY-9944 both demonstrate a dual inhibitory action on DHCR7 and DHCR14 (lamin B receptor) at higher concentrations. nih.govacs.orgresearchgate.net This dual inhibition appears to result in a more pronounced antiviral effect against VSV than that observed with compounds that only inhibit DHCR7. acs.org
Finally, AY-9944's mechanism is distinct from compounds like U18666A , which inhibits the NPC1 protein involved in intracellular cholesterol trafficking from lysosomes, rather than an enzyme in the synthesis pathway. frontiersin.orgelifesciences.org This distinction makes them useful complementary tools for dissecting different aspects of cholesterol homeostasis.
Table 1: Comparative Profile of AY-9944 and Other Metabolic Inhibitors
| Compound | Primary Target(s) | Primary Mechanism of Action | Key Comparative Findings |
|---|---|---|---|
| AY-9944 | DHCR7 (highly potent); DHCR14 (at higher concentrations) | Competitive inhibition of the final enzymatic step in cholesterol biosynthesis. | Potency (IC₅₀ = 13 nM) is significantly higher than BM15.766 and Triparanol. nih.gov Efficacy in elevating 7-DHC is comparable to Cariprazine. nih.gov Shows dual-target inhibition similar to Ifenprodil. acs.org |
| BM15.766 | DHCR7 | Competitive inhibition of DHCR7, leading to 7-DHC and 8-DHC accumulation. | Chemically unrelated to AY-9944 but produces a similar biochemical profile. mdpi.comresearchgate.net Less potent (IC₅₀ = 1.2 µM) than AY-9944. nih.gov |
| Triparanol | DHCR7 | Inhibition of DHCR7. | Significantly less potent (IC₅₀ = 14 µM) than AY-9944. nih.gov No synergistic effect on cell cycle when combined with AY-9944. researchgate.net |
| Cariprazine | DHCR7 (off-target) | Off-target inhibition of DHCR7. | Potency in elevating 7-DHC is comparable to AY-9944 in cell culture models. mdpi.comnih.gov |
| Ifenprodil | DHCR7; DHCR14 | Dual inhibition of two reductase enzymes in the cholesterol biosynthesis pathway. | Exhibits a complex, dual-inhibitory profile similar to AY-9944, leading to potent antiviral activity. nih.govacs.org |
| U18666A | NPC1 Protein | Inhibition of cholesterol egress from late endosomes/lysosomes. | Mechanistically distinct from AY-9944; targets cholesterol transport rather than synthesis. frontiersin.orgelifesciences.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| 7-dehydrocholesterol (7-DHC) |
| 8-dehydrocholesterol (8-DHC) |
| AY-9944 |
| BM15.766 |
| Cariprazine |
| Cholesterol |
| Ifenprodil |
| Interferon-beta (IFN-β) |
| Trazodone |
| Triparanol |
Vi. Broader Academic and Research Implications
Contribution to Understanding Sterol-Dependent Cellular Processes and Homeostasis
AY 9944's primary mechanism of action involves the inhibition of DHCR7, leading to a significant reduction in cholesterol synthesis and a concomitant accumulation of 7-DHC. guidetopharmacology.orgfishersci.seciteab.comwikipedia.orgnih.gov This biochemical phenotype closely mimics Smith-Lemli-Opitz syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene. citeab.comwikipedia.org Consequently, AY 9944 serves as a crucial pharmacological model for SLOS, enabling researchers to study the cellular and physiological consequences of perturbed cholesterol homeostasis. citeab.com
Research utilizing AY 9944 has illuminated the critical role of cholesterol in various cellular processes. Studies have shown that while inhibitors acting upstream in the cholesterol biosynthesis pathway (e.g., lovastatin (B1675250) and triparanol) can lead to cell cycle arrest, the inhibition of DHCR7 by AY 9944 is compatible with cell proliferation in human promyelocytic HL-60 cells. This suggests a specific requirement for cholesterol or certain sterol intermediates for different stages of the cell cycle. Furthermore, AY 9944's impact on sterol profiles affects the composition and function of lipid rafts, which are cholesterol-rich microdomains essential for signal transduction and membrane organization. wikipedia.org
Table 1: Key Biochemical Effects of AY 9944
| Parameter | Effect of AY 9944 Treatment | Reference |
| DHCR7 Activity | Inhibited (IC50 = 13 nM) | guidetopharmacology.orgfishersci.se |
| Cholesterol Biosynthesis | Reduced | guidetopharmacology.orgfishersci.se |
| 7-Dehydrocholesterol (B119134) | Accumulation in tissues and serum | fishersci.senih.gov |
| Cholesterol Esterification | Inhibited | guidetopharmacology.org |
| Cell Cycle Progression | Compatible with proliferation (in HL-60 cells) |
Insights into Developmental Biology and Teratogenesis Research
AY 9944 is well-established as a teratogen, inducing significant congenital defects in offspring when administered to pregnant animals. guidetopharmacology.orgciteab.com These defects include severe developmental abnormalities such as holoprosencephaly (HPE), a condition characterized by incomplete separation of the forebrain, and pituitary agenesis. The teratogenic effects are largely attributed to AY 9944's disruption of cholesterol biosynthesis and its interference with Sonic Hedgehog (Shh) signaling, a crucial pathway for proper embryonic development. citeab.com
Studies using cultured rat whole embryos have demonstrated that AY 9944 exerts direct effects on embryonic development, leading to growth retardation and areas of cell necrosis, particularly within the central nervous system. The ability of AY 9944 to induce these developmental anomalies provides a valuable experimental model for understanding the intricate interplay between cholesterol metabolism, signaling pathways, and normal embryogenesis. This model is particularly useful for studying the embryological dysgenesis, skeletal defects, and morphological abnormalities observed in SLOS. citeab.com
Implications for Neurological Disorders and Epileptogenesis Research
The impact of AY 9944 on brain sterol metabolism has significant implications for neurological research, particularly in the study of epileptogenesis. AY 9944 is known to induce chronic atypical absence seizures in rodents, establishing it as a reliable pharmacological model for this form of epilepsy. This model recapitulates not only the atypical absence-like seizures but also associated social-behavioral comorbidities.
Research has shown that cholesterol synthesis inhibition by AY 9944 during brain development leads to profound changes in brain sterol profiles, including reduced brain cholesterol and increased 7-DHC across various brain regions. fishersci.se Crucially, this alteration in sterol composition is associated with a shift in gamma-aminobutyric acid (GABA)A and GABAB receptor proteins within lipid rafts. This finding suggests a novel avenue for investigating the mechanisms underlying epileptogenesis in experimental chronic atypical absence seizures, highlighting the importance of membrane lipid composition in neuronal excitability and receptor function.
Applications in Immunomodulation and Antiviral Strategies
AY 9944 has demonstrated notable effects on immune function, particularly in the context of viral infections. In vitro studies using peripheral mononuclear cells (PBMCs) from AIDS patients revealed that AY 9944 can restore normal mitogenic responses and cytokine profiles. Specifically, it stimulated the production of interleukin-12 (B1171171) (IL-12) and interferon-γ, and helped restore the multiplication of CD4+ cells and the expression of the IL-2 receptor, which are often impaired in HIV-1 infection. While AY 9944 does not directly inhibit reverse transcriptase activity, its ability to correct immune system defects suggests a potential indirect role in enhancing resistance to HIV and opportunistic infections.
Recent findings also indicate that the inhibition of DHCR7 by AY 9944 can suppress ferroptosis in human hepatocellular carcinoma cells. This effect is mediated by the increase in 7-DHC, which itself has been shown to suppress ferroptosis. Given that cholesterol metabolism influences innate immune responses against infection, these findings open new avenues for exploring DHCR7 inhibition as a strategy to modulate host defense mechanisms and develop antiviral interventions.
Relevance to Cancer Biology and Cholesterol Metabolism in Disease Pathogenesis
The dysregulation of cholesterol homeostasis is increasingly recognized as a significant factor in the progression of various cancers. Research involving AY 9944 has provided insights into the role of DHCR7 in cancer biology. For instance, upregulation of DHCR7 has been observed in bladder cancer tissues, correlating with increased metastasis.
Crucially, the inhibition or loss of DHCR7, achievable through compounds like AY 9944, has been shown to reduce bladder cancer cell invasion in vitro and metastasis in vivo. Mechanistically, DHCR7 appears to promote bladder cancer metastasis by activating the cAMP/protein kinase A/FAK pathway. This activation is thought to occur by elevating cholesterol content in lipid rafts, thereby facilitating the transduction of signaling pathways mediated by cAMP receptors. These findings highlight the therapeutic potential of targeting DHCR7 to reprogram cholesterol metabolism and remodel lipid rafts, ultimately suppressing cancer progression.
Future Research Avenues and Methodological Considerations
Future research involving AY 9944 will continue to deepen the understanding of sterol metabolism and its profound impact on health and disease. Key avenues include further elucidating the precise mechanisms underlying AY 9944's teratogenicity and distinguishing whether cholesterol depletion or 7-DHC accumulation is the primary driver of SLOS symptoms. The detailed investigation into how altered GABA receptor proteins within lipid rafts contribute to epileptogenesis in AY 9944 models remains a promising area.
The therapeutic potential of DHCR7 inhibition in various diseases, including cancer and neurological disorders, warrants extensive exploration. Further in vivo studies and, eventually, clinical investigations are essential to translate the promising immunomodulatory and indirect antiviral effects observed in vitro into viable therapeutic strategies.
Methodologically, AY 9944 continues to be a valuable tool in diverse research settings. Its application spans various experimental models, including rat and mouse models for SLOS and epilepsy, as well as in vitro cell cultures such as PBMCs, keratinocytes, and human hepatocellular carcinoma cells. fishersci.senih.gov Biochemical assays like IC50 determination and sterol profiling via gas chromatography-mass spectrometry (GC-MS) remain central to characterizing its effects. fishersci.senih.gov Molecular biology techniques, including mRNA level analysis, protein expression studies, and luciferase reporter assays, are crucial for deciphering the underlying molecular pathways. wikipedia.org Advanced techniques like electroencephalography (EEG) monitoring are indispensable for epilepsy research using AY 9944 models. The use of AY 9944 as a pharmacological model offers a reliable and spontaneous system for studying disease mechanisms and evaluating potential interventions. Future research could also benefit from integrating modern analytical techniques, such as artificial intelligence and machine learning, to analyze complex datasets generated from AY 9944 studies, thereby enhancing predictive results and uncovering novel insights.
Q & A
Q. What is the primary biochemical mechanism of AY 9944 in inhibiting cholesterol biosynthesis?
AY 9944 selectively inhibits 7-dehydrocholesterol reductase (DHCR7), an enzyme that catalyzes the final step of cholesterol biosynthesis by converting 7-dehydrocholesterol (7-DHC) to cholesterol. This inhibition occurs at an IC50 of 13 nM, leading to accumulation of 7-DHC and reduced cholesterol levels . Methodologically, DHCR7 inhibition can be validated via LC-MS to quantify 7-DHC/cholesterol ratios in treated cells or animal models, coupled with enzymatic activity assays using radiolabeled substrates .
Q. What are standard in vitro and in vivo models for studying AY 9944’s effects?
- In vitro : Human cancer cell lines (e.g., SKOV3 ovarian cancer cells) are treated with AY 9944 (1–10 µM) to assess proliferation (via CCK-8 assays) and migration (scratch/wound-healing assays) .
- In vivo : Sprague-Dawley rats (25 mg/kg, subcutaneous injection) are used to model hypocholesterolemia and study growth plate defects or lipid raft composition . For antiviral studies, HIV-1-infected PBMCs are treated to evaluate cytokine restoration (IL-12, IFN-γ) via ELISA .
Q. How does AY 9944 affect cellular cholesterol homeostasis?
AY 9944 reduces cholesterol biosynthesis while increasing 7-DHC, disrupting membrane lipid rafts. This alters signaling pathways (e.g., PI3K/Akt) and protein trafficking. Researchers can use filipin staining for cholesterol visualization or lipidomics to profile sterol intermediates .
Advanced Research Questions
Q. How does AY 9944 induce paradoxical upregulation of DHCR7 gene expression while inhibiting its enzymatic activity?
In SKOV3 ovarian cancer cells, AY 9944 inhibits DHCR7 enzyme activity but upregulates DHCR7 mRNA, potentially via compensatory feedback mechanisms. This can be investigated using qPCR for gene expression, Western blotting for protein levels, and siRNA knockdown to dissect regulatory pathways . Contradictory data may arise from cell-type-specific responses or dose-dependent effects.
Q. What experimental strategies resolve contradictions in AY 9944’s cell cycle effects compared to other cholesterol inhibitors?
Unlike lovastatin or triparanol, AY 9944 (1–10 µM, 48 hours) shows weaker G1-phase arrest in cell cycle analyses (e.g., flow cytometry). This discrepancy may stem from differences in off-target effects or downstream signaling (e.g., Cyclin D1 suppression vs. Akt modulation). Combinatorial studies with PI3K inhibitors or cholesterol supplementation can clarify mechanistic divergence .
Q. How does AY 9944 modulate the PI3K/Akt/Cyclin D1 axis in cancer models?
In SKOV3 cells, AY 9944 reduces phosphorylated Akt (p-Akt) and Cyclin D1 levels without altering total Akt, suggesting PI3K/Akt pathway inhibition. Methodological validation includes phospho-specific Western blotting, Cyclin D1 promoter luciferase assays, and rescue experiments with constitutively active Akt .
Q. What are the implications of AY 9944’s teratogenic effects for preclinical studies?
AY 9944 causes growth plate thinning and reduced tibial length in rats, mimicking Smith-Lemli-Opitz syndrome. Researchers must monitor embryonic development in animal models via histomorphometry and plasma cholesterol profiling. Dietary cholesterol supplementation can mitigate teratogenicity, providing a control for mechanistic studies .
Q. How does AY 9944 enhance antiviral responses in immune cells?
In HIV-1-infected PBMCs, AY 9944 restores IL-12 and IFN-γ production by modulating cholesterol-rich lipid rafts, which are critical for pathogen sensing. Techniques include flow cytometry for CD4+ cell viability, Luminex multiplex cytokine assays, and lipid raft isolation via sucrose gradient centrifugation .
Methodological Considerations
Q. What controls are essential when using AY 9944 in cholesterol-related studies?
- Positive controls : Use DHCR7 siRNA or known inhibitors (e.g., BM 15766) to confirm specificity.
- Rescue experiments : Supplement with cholesterol or 7-DHC to isolate sterol-specific effects.
- Dose optimization : Titrate AY 9944 (1–25 µM) to avoid off-target inhibition of Δ7-Δ8 sterol isomerase at high concentrations .
Q. How can researchers address conflicting data on AY 9944’s role in lipid raft formation?
While AY 9944 reduces cholesterol in rat brain lipid rafts, 7-DHC can substitute functionally. Use comparative proteomics (e.g., TMT labeling) to analyze raft protein composition and atomic force microscopy to assess membrane rigidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
